3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Regioisomerism Pyrazole Tautomerism Hydrogen-Bond Donor

Researchers completing dimethyl-substitution SAR grids for TNAP inhibition lack the critical 2,5-isomer. This compound fills that gap where 2,4- vs. 3,4-dimethyl positional isomers show an 18.8-fold potency differential (IC50 3.34 μM vs. 62.9 μM). • Free C5-COOH eliminates saponification, saving one synthetic step per library member. • Predicted LogP 2.81-2.91 provides ~20-fold greater octanol/water partitioning than the unsubstituted 3-phenyl analog. • Directly compatible with HATU/EDC/DCC amide coupling for 50-500 member library synthesis.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 1038829-40-1
Cat. No. B2448698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
CAS1038829-40-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C12H12N2O2/c1-7-3-4-8(2)9(5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyIWGBODCKAGBEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid – Structure & Procurement


3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1038829-40-1) is a 3-aryl-1H-pyrazole-5-carboxylic acid with molecular formula C12H12N2O2 and molecular weight 216.24 g/mol . The compound features a 2,5-dimethylphenyl substituent at the pyrazole C-3 position and a free carboxylic acid at C-5. It exists in annular tautomeric equilibrium with its 5-(2,5-dimethylphenyl)-2H-pyrazole-3-carboxylic acid form, a property common to 3(5)-disubstituted 1H-pyrazoles [1]. The compound is commercially available from multiple vendors at purities of 95–98% . Predicted physicochemical parameters include a LogP of 2.81–2.91, a pKa of 3.49–3.90, and a boiling point of 457.5 °C at 760 mmHg . It belongs to the broader class of pyrazole carboxylic acids recognized as privileged scaffolds in medicinal chemistry for their diverse biological activities including enzyme inhibition, anticancer, and anti-inflammatory applications [2].

Why 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid Cannot Be Substituted by Generics


Substituting 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid with a generic pyrazole-5-carboxylic acid analog carries substantial risk of altered biological and physicochemical behavior for three interdependent reasons. First, the C-3 aryl attachment (as opposed to N-1 aryl in regioisomeric pyrazoles) governs hydrogen-bond donor capacity through the free pyrazole NH, which is a critical pharmacophoric element in endothelin antagonist and carbonic anhydrase inhibitor scaffolds [1][2]. Second, the precise dimethyl substitution pattern on the phenyl ring modulates both steric and electronic properties; published SAR data on positional isomers demonstrate that moving methyl groups from the 2,4- to the 3,4-positions produces an 18.8-fold shift in alkaline phosphatase (TNAP) inhibitory potency (IC50 from 3.34 μM to 62.9 μM), confirming that the dimethyl regiochemistry is not a trivial variable [3][4]. Third, the 2,5-dimethyl arrangement creates a unique di-ortho-substituted steric environment that restricts aryl-pyrazole bond rotation, potentially locking the conformational presentation of the carboxylic acid differently than 3,4- or 2,4-dimethyl analogs [5]. These convergent factors render simple analog substitution scientifically indefensible without explicit comparative data.

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid vs. Analogs: Key Differences


C-3 vs. N-1 Aryl Pyrazole: Hydrogen-Bond Donor Differentiation

The target compound bears the 2,5-dimethylphenyl group at the pyrazole C-3 carbon, retaining a free NH at N-1 capable of acting as a hydrogen-bond donor (HBD). In contrast, the regioisomer 1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152536-07-6) places the aryl group at N-1, eliminating the pyrazole NH HBD and relocating the carboxylic acid from C-5 to C-3 . This distinction is pharmacophorically consequential: in the well-characterized pyrazole-5-carboxylic acid endothelin antagonist series, the free NH and the C-5 carboxylic acid are both essential for receptor binding, and N-alkylation or N-arylation abolishes activity [1]. The target compound preserves both features; the N-aryl regioisomer does not. Quantitatively, the target compound has two HBD counts vs. one for the N-aryl regioisomer [2]. The polar surface area (65.98 Ų for the target) also differs from the N-aryl analog due to the altered electronic distribution [2].

Regioisomerism Pyrazole Tautomerism Hydrogen-Bond Donor C-aryl vs N-aryl

Positional Isomer Effects on TNAP Inhibition

Although direct TNAP inhibition data for the 3-(2,5-dimethylphenyl) compound are not publicly available, quantitative SAR data from the two closest positional isomers reveal that methyl group position profoundly affects potency. 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid inhibits TNAP with an IC50 of 3.34 μM, while the 3,4-dimethylphenyl isomer shows an IC50 of 62.9 μM—an 18.8-fold loss of potency [1][2]. Both compounds were tested in the same PubChem BioAssay (AID 1056) under identical conditions [1][2]. This demonstrates that the 2-methyl group is critical for TNAP engagement, likely via steric complementarity with the enzyme active site. The 2,5-dimethylphenyl substitution pattern retains the sterically influential 2-methyl group while repositioning the second methyl from the 4- to the 5-position, generating a di-ortho-substituted aryl ring with distinct conformational preferences compared to both the 2,4- and 3,4-isomers [3].

Tissue-Nonspecific Alkaline Phosphatase TNAP Inhibition Positional Isomer SAR Dimethylphenyl Substitution

Lipophilicity and Solubility: 2,5-Dimethyl vs. Phenyl Analog

The 2,5-dimethyl substitution substantially increases lipophilicity compared to the unsubstituted 3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2). The target compound has a predicted LogP of 2.81–2.91 [1], whereas the unsubstituted 3-phenyl analog has an experimental LogP of approximately 1.5–1.6 . This ~1.3 log unit increase corresponds to roughly a 20-fold greater partitioning into octanol over water. The predicted pKa of the target compound is 3.49–3.90 [1], compared to approximately 3.8–4.1 for the unsubstituted analog . The 2,5-dimethyl substitution also increases molecular weight from 188.19 to 216.24 g/mol and reduces aqueous solubility: the 3-phenyl analog has measured solubility of 0.12 g/L at 25 °C , while the dimethyl-substituted target is expected to be less soluble due to the added lipophilic bulk. These differences directly affect formulation behavior, DMSO stock solution preparation, and assay compatibility.

Lipophilicity LogP Physicochemical Property Comparison Dimethylphenyl Effect

Carbonic Anhydrase IX Isoform Selectivity

The 2,4-dimethylphenyl positional isomer of the target compound has been profiled against four human carbonic anhydrase isoforms, revealing a modest but measurable selectivity profile: CA IX Ki = 45 μM, while CA I, CA II, and CA XII all show Ki > 50 μM [1]. The 3,4-dimethylphenyl isomer shows comparable weak activity (CA IX Ki = 48 μM) [2]. The 2,5-dimethylphenyl target compound has not been directly profiled against CA isoforms, but the class-level SAR suggests that simple 3-aryl-1H-pyrazole-5-carboxylic acids are weak CA inhibitors (Ki in the mid-micromolar range) with a slight preference for the tumor-associated CA IX isoform over the cytosolic CA I/II and the transmembrane CA XII [3]. The 2,5-dimethyl substitution may alter this profile through steric effects on the active site zinc-binding geometry, as the 2-methyl group ortho to the pyrazole ring constrains the aryl-pyrazole dihedral angle differently than the 2,4-substitution pattern [3][4].

Carbonic Anhydrase Inhibition CA IX Selectivity Tumor-Associated Isoform Pyrazole Carboxylic Acid

Direct Diversification via Free C-5 Carboxylic Acid

The target compound possesses a free carboxylic acid at the pyrazole C-5 position, enabling direct amide coupling, esterification, reduction, or Curtius rearrangement without requiring a deprotection step. This contrasts with: (a) 3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, where N-methylation blocks subsequent N-derivatization and alters the electronic character of the pyrazole ring [1]; (b) the corresponding ethyl or methyl esters (e.g., ethyl 3-aryl-1H-pyrazole-5-carboxylate intermediates), which require saponification before further carboxylic acid manipulation [2]; and (c) 1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid, which positions the carboxylic acid at C-3 rather than C-5, yielding different steric and electronic environments for conjugation . In published medicinal chemistry campaigns, 3-aryl-1H-pyrazole-5-carboxylic acids have been directly elaborated into bioactive carboxamides, peptidomimetics, and heterocyclic hybrids without intermediate protection [3][4]. The target compound is supplied at 95–98% purity, sufficient for direct use in parallel synthesis or library production .

Synthetic Building Block Amide Coupling Medicinal Chemistry Diversification Carboxylic Acid Handle

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: Research & Industrial Applications


Positional Isomer SAR Expansion for Phosphatase Inhibitors

Given the 18.8-fold potency difference observed between the 2,4- and 3,4-dimethylphenyl positional isomers in TNAP inhibition (IC50 3.34 μM vs. 62.9 μM) [1], the 2,5-dimethylphenyl compound fills a critical gap in SAR matrix studies. Researchers investigating pyrazole-based TNAP or related phosphatase inhibitors can use this compound to complete the dimethyl substitution grid (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-), enabling identification of the optimal substitution pattern for potency and selectivity. This is directly relevant to therapeutic programs targeting vascular calcification, bone mineralization disorders, and cancer, where TNAP is a validated target [2].

Fragment Elaboration for Carbonic Anhydrase IX Targeting

The 3-aryl-1H-pyrazole-5-carboxylic acid scaffold has demonstrated measurable, albeit weak, inhibition of the tumor-associated carbonic anhydrase IX isoform (Ki ~45 μM for the 2,4-dimethyl isomer) with marginal selectivity over CA I, II, and XII [3]. The 2,5-dimethylphenyl variant provides an unexplored vector for fragment growth: the C-5 carboxylic acid can be directly amidated with sulfonamide-containing amines (a known zinc-binding motif), while the 2,5-dimethylphenyl group may occupy the hydrophobic rim of the CA active site differently than the published 2,4-isomer. This is supported by the crystallographic observation that the 2,5-dimethylphenyl motif is accommodated in the CA I active site when presented on a urea-based inhibitor scaffold (PDB 6FAF) [4].

Direct Amidation for Parallel Library Synthesis

The free C-5 carboxylic acid eliminates the saponification step required when using ester precursors, saving one synthetic step per library member [5]. The compound can be directly coupled to diverse amine building blocks (primary, secondary, heteroaryl, sulfonamide-containing amines) using standard HATU/EDC/DCC conditions. The N-1 NH remains available for subsequent alkylation or arylation, providing two orthogonal diversification points. This positions the compound as an efficient entry point for generating 50–500 member amide libraries in hit-to-lead or lead optimization campaigns [6].

Lipophilicity Probe for Lead Microenvironment Studies

With a predicted LogP of 2.81–2.91 and LogD (pH 7.4) of -0.46, the compound occupies a distinct lipophilicity range compared to the unsubstituted 3-phenyl analog (LogP ~1.5) . This makes it suitable as a matched molecular pair (MMP) partner in studies designed to isolate the contribution of lipophilicity to target binding, cellular permeability, or metabolic stability, independent of other structural changes. The ~1.3 LogP unit increase corresponds to approximately 20-fold greater octanol/water partitioning, a magnitude sufficient to produce measurable differences in cell-based assay performance .

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